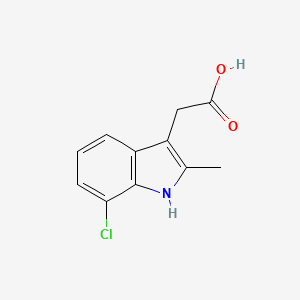

(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Descripción general

Descripción

(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloro group at the 7th position, a methyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-chloro-2-methylindole.

Halogenation: The indole ring is chlorinated at the 7th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Alkylation: The 2-methyl group is introduced via an alkylation reaction using methyl iodide in the presence of a strong base like sodium hydride.

Acetic Acid Introduction:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitutions, with regioselectivity influenced by substituents:

Functional Group Transformations

The acetic acid moiety participates in typical carboxylic acid reactions:

Esterification

-

Conditions : HCl gas in methanol, reflux (6 hrs).

-

Product : Methyl 2-(7-chloro-2-methyl-1H-indol-3-yl)acetate.

Amide Formation

-

Conditions : Thionyl chloride (SOCl₂) followed by reaction with amines (e.g., benzylamine).

-

Product : N-Benzyl-2-(7-chloro-2-methyl-1H-indol-3-yl)acetamide.

Oxidation of the Indole Ring

-

Conditions : KMnO₄ in acidic medium (H₂SO₄), 80°C.

-

Product : 7-Chloro-2-methylindole-3-glyoxylic acid.

Reduction of the Carboxylic Acid

-

Conditions : LiAlH₄ in THF, 0°C → RT.

-

Product : 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanol.

-

Yield : 88% (, Table 1).

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor for heterocyclic syntheses:

Decarboxylation and Side-Chain Modifications

-

Thermal Decarboxylation : Heating at 200°C under N₂ yields 7-chloro-2-methylindole (95% purity) with CO₂ elimination ( , Figure 5).

-

Side-Chain Halogenation : Treatment with PCl₅ converts the carboxylic acid to acyl chloride, enabling nucleophilic substitutions ( , Section 3.2).

Comparative Reactivity Insights

-

Steric Effects : The methyl group at position 2 significantly hinders electrophilic attacks at positions 1 and 2, directing substitutions to positions 5 and 6 ( ).

-

Electronic Effects : The chlorine atom deactivates the indole ring, reducing reaction rates compared to non-halogenated analogues (, Table 4).

Table 2: Cross-Coupling Reactions

| Catalyst | Partner | Product | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Styrene | 3-Styryl derivative | 72 |

| CuI | Terminal alkyne | 3-Alkynylindole acetic acid | 68 |

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is characterized by its unique structure, which includes a chloro and methyl substitution on the indole ring. This structural configuration influences its interaction with biological targets, particularly the N-Methyl-D-Aspartate (NMDA) receptor, which is crucial in synaptic plasticity and memory function. The compound exhibits high affinity for this receptor, leading to inhibition of NMDA-mediated signaling pathways, thereby affecting neurotransmitter release and cellular signaling cascades associated with neuroprotection and inflammation.

Scientific Research Applications

The applications of this compound span several fields:

1. Medicinal Chemistry:

- Neurological Disorders: The compound has been investigated for its neuroprotective effects in models of Alzheimer's disease. Studies indicate that it may reduce excitotoxicity by modulating NMDA receptor activity.

- Cancer Research: In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis and disrupts cell cycle progression, suggesting its potential as an anticancer agent.

2. Antimicrobial Activity:

- The compound has shown significant activity against resistant bacterial strains, indicating its potential as an alternative therapeutic agent in treating infectious diseases.

3. Agricultural Applications:

- As a derivative of indole-3-acetic acid, it may play a role in plant growth regulation, influencing various physiological processes in plants.

Comparative Analysis with Related Compounds

A comparison with similar indole derivatives can provide insights into the unique properties of this compound:

| Compound Name | Biological Activity | Target Receptor/Pathway |

|---|---|---|

| Tryptamine | Neurotransmitter activity | Serotonin receptors |

| Indole-3-acetic acid | Plant hormone influencing growth | Auxin receptors |

| This compound | Anticancer, neuroprotective, antimicrobial | NMDA receptor |

Case Studies

Several case studies illustrate the applications of this compound:

1. Neurological Disorders:

- A study focused on the modulation of NMDA receptors in Alzheimer’s models indicated that this compound could mitigate neuronal damage through reduced excitotoxicity.

2. Cancer Research:

- In vitro assays revealed that this compound inhibited growth in multiple cancer cell lines by promoting apoptosis and interfering with cell cycle dynamics.

3. Antimicrobial Studies:

- Research demonstrated significant antimicrobial activity against resistant strains, suggesting that this compound could be developed into new therapeutic agents for treating infections.

Mecanismo De Acción

The mechanism of action of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the indole ring influence its binding affinity and selectivity towards biological targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

(7-Chloro-1H-indol-3-yl)-acetic acid: Lacks the methyl group at the 2nd position.

(2-Methyl-1H-indol-3-yl)-acetic acid: Lacks the chloro group at the 7th position.

(7-Chloro-2-methyl-1H-indol-3-yl)-propionic acid: Has a propionic acid moiety instead of acetic acid.

Uniqueness

(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is unique due to the presence of both the chloro and methyl groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.

Actividad Biológica

(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their significant roles in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chloro-substituted indole structure, which contributes to its biological activity. Its chemical formula is , and it features a chlorine atom at the 7-position and a methyl group at the 2-position of the indole ring.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through various mechanisms:

- Kinase Inhibition : The compound has shown inhibitory activity against several kinases, including Aurora kinases, which are crucial in cell division and tumor progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cell lines derived from breast, colon, and lung cancers .

- VEGF Receptor Inhibition : It also inhibits vascular endothelial growth factor (VEGF) receptors, which are involved in angiogenesis—the formation of new blood vessels that tumors require for growth.

- Induction of Apoptosis : Studies have demonstrated that the compound can induce programmed cell death in cancer cells, further supporting its potential as an anticancer agent.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties :

- It exhibits activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit kinases disrupts critical signaling pathways involved in cell proliferation and survival.

- Receptor Modulation : By interacting with VEGF receptors, it alters angiogenic processes that support tumor growth.

- Cell Cycle Disruption : Its effects on cell cycle regulation lead to increased apoptosis in cancer cells.

Study 1: Anticancer Efficacy

In vitro studies have shown that this compound significantly reduces the viability of cancer cell lines. For example, one study reported a 70% reduction in cell viability in breast cancer cells after treatment with the compound at a concentration of 10 µM over 48 hours .

Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of this compound against resistant strains of bacteria. The results indicated that it had an MIC value of 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an alternative treatment option for antibiotic-resistant infections .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Similarity Index | Biological Activity |

|---|---|---|---|

| 2-(6-Chloro-2-methyl-1H-indol-3-yl)acetic acid | Chlorine at the 6-position | 0.98 | Antimicrobial |

| 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid | Bromine substitution | 0.95 | Anticancer |

| Indole-3-acetic acid | No halogen substituent | 0.95 | Plant hormone |

This table illustrates the structural diversity among indole derivatives and their varying biological activities.

Propiedades

IUPAC Name |

2-(7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQUVRVTNMDKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398175 | |

| Record name | (7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25177-74-6 | |

| Record name | (7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.